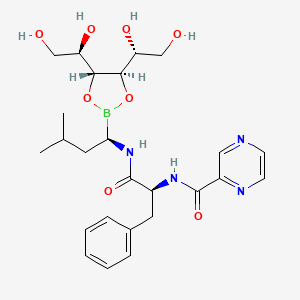

Bortezomib D-mannitol

Description

Structure

2D Structure

Properties

CAS No. |

444576-08-3 |

|---|---|

Molecular Formula |

C25H35BN4O8 |

Molecular Weight |

530.4 g/mol |

IUPAC Name |

N-[(2S)-1-[[(1R)-1-[(4R,5R)-4,5-bis[(1R)-1,2-dihydroxyethyl]-1,3,2-dioxaborolan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C25H35BN4O8/c1-15(2)10-21(26-37-22(19(33)13-31)23(38-26)20(34)14-32)30-24(35)17(11-16-6-4-3-5-7-16)29-25(36)18-12-27-8-9-28-18/h3-9,12,15,17,19-23,31-34H,10-11,13-14H2,1-2H3,(H,29,36)(H,30,35)/t17-,19+,20+,21-,22+,23+/m0/s1 |

InChI Key |

QDMRNLRJDHCHLB-DNNBANOASA-N |

Isomeric SMILES |

B1(O[C@@H]([C@H](O1)[C@@H](CO)O)[C@@H](CO)O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |

Canonical SMILES |

B1(OC(C(O1)C(CO)O)C(CO)O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Molecular Mechanisms of Bortezomib Action

Reversible Inhibition of the 26S Proteasome

Bortezomib (B1684674) functions as a reversible inhibitor of the 26S proteasome, a large, multi-subunit complex responsible for the degradation of ubiquitinated proteins. nih.govresearchgate.net The 26S proteasome is composed of a 20S core particle, which houses the catalytic activity, and two 19S regulatory particles that recognize and unfold ubiquitinated proteins for degradation. scbt.com

Specificity for the Chymotrypsin-like Catalytic Site of the β5 Subunit (PSMB5)

Bortezomib exhibits a high degree of specificity for the chymotrypsin-like (CT-L) activity of the proteasome, which is primarily located in the β5 subunit, also known as Proteasome Subunit Beta Type-5 (PSMB5). nih.govoup.commdpi.com While it can also inhibit the caspase-like activity of the β1 subunit and the trypsin-like activity of the β2 subunit at higher concentrations, its primary therapeutic effect is attributed to the inhibition of the β5 subunit. ashpublications.orgnih.gov The boronic acid group in bortezomib forms a stable but reversible complex with the active site threonine residue within the β5 subunit, effectively blocking its proteolytic function. nih.govdrugbank.com

Structural Basis of Proteasome-Inhibitor Interaction

The interaction between bortezomib and the proteasome is a result of specific molecular interactions. The boron atom in bortezomib's structure covalently binds to the hydroxyl group of the threonine residue at the N-terminus of the β5 subunit. portlandpress.comresearchgate.net This interaction is further stabilized by hydrogen bonds between the boronic acid's hydroxyl groups and the amine groups of other amino acid residues, such as Gly47 and Thr1, within the active site. portlandpress.comresearchgate.net This intricate network of interactions accounts for the high affinity and specificity of bortezomib for the β5 subunit. portlandpress.comresearchgate.net

Downstream Cellular Consequences of Proteasome Inhibition

The inhibition of the 26S proteasome by bortezomib sets off a cascade of cellular events, ultimately leading to cell death.

Accumulation of Ubiquitinated Proteins

A primary and immediate consequence of proteasome inhibition is the accumulation of ubiquitinated proteins within the cell. patsnap.complos.org Proteins that would normally be degraded, including misfolded proteins and key regulatory proteins, build up, leading to cellular stress. patsnap.comiiarjournals.org This accumulation is a hallmark of proteasome inhibition and can be observed in various cancer cell lines treated with bortezomib. ashpublications.orgiiarjournals.orgspandidos-publications.com

Induction of Programmed Cell Death Pathways

The cellular stress induced by the accumulation of ubiquitinated proteins triggers programmed cell death, primarily through apoptosis. patsnap.comnih.gov

Bortezomib-induced apoptosis is largely dependent on the activation of caspases, a family of proteases that execute the apoptotic program. nih.govarvojournals.org Both the intrinsic and extrinsic apoptotic pathways are activated. ashpublications.org The intrinsic pathway involves the mitochondria and is triggered by the upregulation of pro-apoptotic proteins like Noxa, which in turn leads to the activation of caspase-9. ashpublications.orgashpublications.orgashpublications.org The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. nih.govaacrjournals.org Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govarvojournals.orgaacrjournals.org The involvement of caspases is confirmed by studies showing that caspase inhibitors can block bortezomib-induced apoptosis. nih.govdrugbank.com

Table 1: Key Research Findings on Bortezomib's Mechanism of Action

| Finding | Cell Type/Model | Key Outcome | Reference(s) |

|---|---|---|---|

| Proteasome Inhibition | Multiple Myeloma Cells | Dose-dependent inhibition of 20S proteasome activity. | nih.gov |

| Lymphoma Cells | Effective proteasome inhibition and accumulation of poly-ubiquitinated proteins. | plos.org | |

| Specificity for PSMB5 | Leukemia Cells | Resistance to bortezomib associated with mutations in the PSMB5 gene and overexpression of the PSMB5 protein. | oup.comashpublications.org |

| Yeast | Crystal structure analysis reveals covalent binding of bortezomib to the Thr1 residue of the β5 subunit. | portlandpress.com | |

| Accumulation of Ubiquitinated Proteins | Acute Promyelocytic Leukemia Cells | Dose-dependent accumulation of ubiquitinated proteins following bortezomib treatment. | iiarjournals.org |

| Renal Cancer Cells | Synergistic accumulation of ubiquitinated proteins when combined with a histone deacetylase inhibitor. | spandidos-publications.com | |

| Caspase-Mediated Apoptosis | Melanoma Cells | Induction of apoptosis associated with activation of caspase-9 and caspase-3. | nih.gov |

| Retinoblastoma Cells | Upregulation of p53 and cleavage of caspases and PARP upon bortezomib treatment. | arvojournals.org | |

| Anaplastic Large Cell Lymphoma Cells | Apoptosis dependent on caspase-9 and/or caspase-8 activation. | ashpublications.org | |

| Myeloma Cells | Bortezomib activates caspase-8 to induce apoptosis. | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bortezomib D-mannitol |

| Bortezomib |

| Doxorubicin (B1662922) |

| Melphalan (B128) |

| Prednisone |

| Ketoconazole |

| TRAIL |

| Belinostat |

| Etoposide |

| Flavopiridol |

| Imatinib mesylate |

| Lenalidomide (B1683929) |

| Pomalidomide (B1683931) |

| Carfilzomib (B1684676) |

| Ixazomib (B1672701) |

| Delanzomib |

| Oprozomib |

| Epoxomicin |

| MG132 |

| MG262 |

| ALLN |

| PS-1145 |

| CEP-18870 |

| MLN9708 |

| ONX 0912 |

| SB230580 |

Role of Pro-apoptotic Factors and Pathways

Bortezomib treatment triggers apoptosis through the modulation of various pro-apoptotic factors and pathways. A key mechanism is the upregulation of BH3-only proteins, which are critical initiators of the intrinsic apoptotic cascade.

Induction of BH3-Only Proteins: Research has shown that bortezomib induces the expression of several pro-apoptotic BH3-only proteins, including Noxa, Bik, and Bim. nih.govaacrjournals.org For instance, in head and neck squamous cell carcinoma (HNSCC) cells, bortezomib treatment leads to the upregulation of both Bik and Bim. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, bortezomib treatment results in a significant increase in Noxa levels, along with lesser increases in Bik and Bim. aacrjournals.org This upregulation of BH3-only proteins is crucial for initiating apoptosis, as demonstrated by studies where inhibiting their expression markedly reduces bortezomib-induced cell death. nih.gov

Mitochondrial Dysregulation and Caspase Activation: The accumulation of pro-apoptotic proteins like Noxa disrupts the balance of Bcl-2 family members at the mitochondrial outer membrane. aacrjournals.orgashpublications.org Noxa can neutralize the anti-apoptotic protein Mcl-1, which is also often upregulated by bortezomib. aacrjournals.orgashpublications.org This shift in the balance towards pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP). aacrjournals.org

Following MOMP, critical factors are released from the mitochondria into the cytoplasm, including cytochrome c and Smac/DIABLO. aacrjournals.orgnih.gov The release of cytochrome c is a pivotal event that leads to the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase. aacrjournals.orgnih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3. nih.govresearchgate.net The activation of caspase-3 is a central point in the apoptotic cascade, leading to the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell. nih.govresearchgate.nettandfonline.com

Furthermore, in some cellular contexts, such as multiple myeloma, bortezomib-induced endoplasmic reticulum (ER) stress can lead to the activation of caspase-2, which can act upstream of the mitochondria to facilitate the release of cytochrome c and subsequent caspase-9 activation. aacrjournals.orgaacrjournals.org

| Cell Type | Upregulated Pro-apoptotic Factors | Key Pathway Events | Reference |

|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Bik, Bim | Inhibition of Bik or Bim attenuates cell death. | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Noxa, Bik, Bim | Release of cytochrome c and Smac/DIABLO, activation of caspase-9 and -3. | aacrjournals.org |

| Mantle Cell Lymphoma | Noxa | Noxa interacts with and counteracts the anti-apoptotic protein Mcl-1. | ashpublications.org |

| Melanoma | Noxa | Release of cytochrome c and apoptosis-inducing factor (AIF), activation of caspase-9 and -3. | nih.gov |

| Prostate Cancer | Bik | Increased levels of active-caspase-3. | spandidos-publications.com |

Dysregulation of Cell Cycle Progression

Bortezomib disrupts the orderly progression of the cell cycle, primarily by interfering with the degradation of key regulatory proteins. This leads to the accumulation of proteins that halt the cell cycle at specific checkpoints, preventing cellular proliferation.

Impact on Cell Cycle Regulators (e.g., cyclins, CDKs, p21, p27, p53)

The progression through the cell cycle is tightly controlled by the oscillating activities of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors (CKIs). Bortezomib treatment significantly alters the levels of these critical regulators.

Cyclins and CDKs: Bortezomib has been shown to affect the levels of various cyclins and CDKs. In some cancer cell lines, bortezomib treatment leads to a decrease in the expression of Cdk2 and Cdk4. nih.gov In other contexts, such as colorectal carcinoma, bortezomib can cause the accumulation of mitotic cyclins like cyclin A and cyclin B1 by inhibiting their degradation. nih.gov The expression of cyclin D1 has been observed to temporarily increase in some mantle cell lymphoma cell lines following bortezomib exposure. ascopubs.org

CDK Inhibitors (p21, p27): A common effect of bortezomib across various cancer types is the accumulation of the CDK inhibitors p21 (also known as p21Waf1/Cip1) and p27 (also known as p27Kip1). nih.govarvojournals.orgbiorxiv.org Both p21 and p27 are substrates for the proteasome, and their stabilization due to proteasome inhibition leads to the suppression of CDK activity and subsequent cell cycle arrest. nih.govarvojournals.org The upregulation of p21 and p27 has been observed at both the mRNA and protein levels. nih.gov

p53: The tumor suppressor protein p53 is another key substrate of the proteasome. Inhibition of the proteasome by bortezomib leads to the stabilization and accumulation of p53. arvojournals.org This increased level of p53 can then transcriptionally activate its target genes, including the CDK inhibitor p21, further contributing to cell cycle arrest and apoptosis. arvojournals.org

Cell Cycle Arrest Phenotypes

The dysregulation of cell cycle regulators by bortezomib culminates in the arrest of cancer cells at specific phases of the cell cycle. The most commonly observed phenotype is an arrest at the G2/M phase. tandfonline.comnih.govnih.govnih.govspandidos-publications.com

This G2/M arrest is often characterized by an increase in the population of cells in the G2 and M phases of the cell cycle, as determined by flow cytometry analysis. tandfonline.comnih.gov For example, in Ewing's sarcoma family of tumor (ESFT) cell lines, treatment with bortezomib resulted in a time- and dose-dependent accumulation of cells in the S and G2/M phases. tandfonline.com Similarly, in colorectal cancer cells, bortezomib induces G2-M arrest, which has been linked to the activation of the ATM-CHK1 pathway. nih.govspandidos-publications.com This arrest prevents the cells from entering mitosis with damaged DNA, ultimately leading to apoptosis. tandfonline.comresearchgate.net

In some cell types, such as prostate cancer cells, bortezomib has been reported to cause an arrest in the G0/G1 phase, characterized by an increased percentage of cells in G0/G1 and a decreased percentage in the S and G2/M phases. spandidos-publications.com This G0/G1 arrest can be mediated by the upregulation of p21 and p27. nih.gov

| Cell Type | Cell Cycle Arrest Phase | Associated Molecular Changes | Reference |

|---|---|---|---|

| Ewing's Sarcoma Family of Tumors (ESFT) | G2/M | Progressive increase in S + G2/M phase cells. | tandfonline.com |

| Colorectal Cancer | G2/M | Activation of the ATM-CHK1 pathway, inactivation of cdc2. | nih.govspandidos-publications.com |

| C2C12 Myoblasts | G2/M | Decrease in G1 phase cells, increase in S and G2/M phase cells, decreased cdc2 expression. | nih.gov |

| Mesenchymal Stem Cells | G0/G1 | Decreased Cdk2 and Cdk4, increased p21 and p27. | nih.gov |

| Prostate Cancer (DU145) | G0/G1 | Increased percentage of cells in G0/G1, decreased in S and G2/M. | spandidos-publications.com |

Endoplasmic Reticulum Stress and Unfolded Protein Response Induction

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. By inhibiting the proteasome, bortezomib prevents the degradation of misfolded proteins, leading to their accumulation within the ER, a condition known as ER stress. aacrjournals.orgnih.govnih.govresearchgate.net This triggers a cellular signaling network called the unfolded protein response (UPR). nih.govaacrjournals.org

The UPR is initiated by three main ER-resident transmembrane proteins:

IRE1α (inositol-requiring enzyme 1α): Upon activation, IRE1α can initiate signaling cascades involving ASK1 and JNK. nih.gov

PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which generally leads to a shutdown of protein translation to reduce the protein load on the ER. aacrjournals.orgnih.gov However, some studies suggest that bortezomib can uniquely inhibit PERK activity and subsequent eIF2α phosphorylation, leading to continued protein synthesis and an accumulation of ubiquitylated proteins. aacrjournals.orgnih.gov

ATF6 (activating transcription factor 6): When activated, ATF6 translocates to the nucleus to upregulate genes involved in protein folding and degradation. researchgate.net

Initially, the UPR aims to restore ER homeostasis by increasing the expression of chaperone proteins like GRP78/BiP and GRP94, which assist in protein folding. aacrjournals.orgnih.gov However, under prolonged or severe ER stress, as induced by bortezomib, the UPR switches from a pro-survival to a pro-apoptotic response. nih.gov

This pro-apoptotic switch involves the induction of the transcription factor CHOP (C/EBP homologous protein), also known as GADD153. aacrjournals.orgnih.govaacrjournals.org CHOP upregulation is a hallmark of terminal UPR and plays a crucial role in ER stress-mediated apoptosis. nih.gov Bortezomib treatment has been shown to increase the expression of ER stress markers like CHOP and BiP. aacrjournals.orgnih.govaacrjournals.orgnih.gov

Furthermore, ER stress can trigger apoptosis through the activation of specific caspases located at the ER membrane, such as caspase-4 in humans. aacrjournals.orgnih.govaacrjournals.org The activation of caspase-4 is a key event in bortezomib-induced cell death in some cancer types, and its inhibition can block DNA fragmentation. aacrjournals.orgnih.gov In multiple myeloma cells, bortezomib-induced ER stress can lead to the activation of caspase-2, which then acts upstream of the mitochondria to trigger the apoptotic cascade. aacrjournals.orgaacrjournals.org The accumulation of misfolded proteins can also lead to an increase in intracellular calcium levels, further contributing to mitochondrial dysfunction and apoptosis. nih.gov

Modulation of Key Signaling Pathways

Bortezomib's inhibition of the proteasome has profound effects on various signaling pathways that are critical for cancer cell survival and proliferation. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and anti-apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. aai.org

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. aai.orgnih.gov Upon receiving an activating signal, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome. aai.org The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers (typically p65/p50), allowing them to translocate to the nucleus and activate the transcription of their target genes. aai.orgnih.gov

Bortezomib's primary mechanism for inhibiting the canonical NF-κB pathway is by preventing the proteasomal degradation of phosphorylated IκBα. aai.orgnih.govnih.gov This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB and prevents its nuclear translocation and transcriptional activity. arvojournals.orgnih.gov This inhibition of NF-κB activity leads to the downregulation of its anti-apoptotic target genes, such as Bcl-2, Bcl-xL, XIAP, and survivin, thereby sensitizing cancer cells to apoptosis. aai.orgnih.gov

However, the effect of bortezomib on the NF-κB pathway can be complex and cell-type dependent. While it generally inhibits the inducible and canonical NF-κB pathway, some studies have reported that bortezomib can paradoxically induce NF-κB activation in certain multiple myeloma cell lines. nih.govashpublications.orgnih.gov This activation may be mediated through the canonical pathway via IKKβ phosphorylation. nih.govashpublications.org In contrast, bortezomib has been shown to inhibit the non-canonical NF-κB pathway by blocking the processing of p100 to p52. ashpublications.orgmdpi.com

Impact on PI3K/AKT/mTOR Signaling

Bortezomib has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway, a critical cascade for cell proliferation, survival, and growth. Research indicates that bortezomib's effects on this pathway can be context-dependent, varying across different cancer types.

In prostate cancer cells, bortezomib treatment leads to the dephosphorylation of key downstream effectors of the PI3K/AKT/mTOR pathway, including phospho-Akt, phospho-p70S6K, and phospho-S6RP. nih.gov This inactivation of the pathway contributes to the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) protein expression at the translational level. nih.gov Similarly, in models of B-cell precursor acute lymphoblastic leukemia (BCP-ALL), the synergistic effects of bortezomib with other agents involve the modulation of the PI3K/AKT/mTOR pathway, affecting genes such as ITGA4 and BCL-2. aacrjournals.org

In some cancer models, the inhibition of the PI3K/AKT/mTOR pathway enhances the cytotoxic effects of bortezomib. For instance, in multiple myeloma (MM) cells that have survived radiotherapy, blocking the PI3K/AKT/mTOR pathway with an inhibitor like NVP-BEZ235 was found to increase the cells' sensitivity to bortezomib. amegroups.org This suggests that the activation of this pathway may serve as a resistance mechanism. amegroups.org Further studies in glioblastoma have also pointed to the PI3K/AKT/mTOR pathway as a mediator of bortezomib's anti-tumor effects. nih.gov

Table 1: Research Findings on Bortezomib's Impact on PI3K/AKT/mTOR Signaling

| Cancer Model | Key Findings | Downstream Effects | Reference(s) |

|---|---|---|---|

| Prostate Cancer | Bortezomib causes dephosphorylation of Akt, p70S6K, and S6RP. | Inhibition of HIF-1α protein synthesis. | nih.gov |

| B-cell Precursor ALL | Concomitant treatment with HDACi modulates PI3K/AKT/mTOR pathway genes (ITGA4, BCL-2). | Synergistic induction of apoptosis. | aacrjournals.org |

| Multiple Myeloma | Blocking the PI3K/AKT/mTOR pathway increases sensitivity to bortezomib post-radiotherapy. | Increased apoptotic rate. | amegroups.org |

| Glioblastoma | Anti-tumor effect of bortezomib is mediated through the PTEN/PI3K/AKT/mTOR pathway. | Activation of apoptosis and oxidative stress. | nih.gov |

Activation of Stress-Activated Protein Kinases (e.g., JNK, p38)

Bortezomib treatment induces cellular stress, leading to the activation of stress-activated protein kinases (SAPKs), primarily c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). ashpublications.org The activation of these kinases is an integral part of the cellular response to proteasome inhibition.

In multiple myeloma (MM) cells, bortezomib treatment consistently leads to the activation of JNK. ashpublications.org The role of p38 MAPK activation, however, appears more complex. Some studies suggest that bortezomib-induced p38 activation may contribute to chemoresistance. mdpi.com Conversely, other research demonstrates that inhibiting p38 MAPK with specific inhibitors (e.g., SCIO-469) can enhance bortezomib-induced cytotoxicity in MM cells. ashpublications.orgnih.gov This enhancement is associated with an increased phosphorylation of JNK and augmented cleavage of caspase-8 and poly (ADP)-ribose polymerase (PARP). ashpublications.orgnih.gov This suggests that p38 MAPK activation might trigger a pro-survival response, such as the upregulation of heat shock protein 27 (Hsp27), which, when blocked, sensitizes the cells to bortezomib. ashpublications.orgnih.gov

The interaction is also observed in the context of the tumor microenvironment, where exosomes from bone marrow stromal cells can activate JNK and p38 pathways in MM cells, potentially modulating their resistance to bortezomib. oncotarget.com However, the role of SAPK activation can be cell-type specific. For example, in some ovarian cancer models, bortezomib's mechanism for blocking autophagic flux was found to be dependent on ERK phosphorylation, but not on JNK or p38 activation. nih.gov

Table 2: Research Findings on Bortezomib and Stress-Activated Protein Kinases (SAPKs)

| Kinase | Cancer Model | Effect of Bortezomib | Consequence | Reference(s) |

|---|---|---|---|---|

| JNK | Multiple Myeloma | Activation/Phosphorylation | Pro-apoptotic signaling | ashpublications.org |

| p38 MAPK | Multiple Myeloma | Activation/Phosphorylation | Can be pro-survival; inhibition enhances bortezomib cytotoxicity. | ashpublications.orgmdpi.comnih.gov |

| JNK & p38 | Multiple Myeloma | Activated by stromal cell exosomes. | Modulation of drug resistance. | oncotarget.com |

| JNK & p38 | Ovarian Cancer | Not significantly involved in blocking autophagic flux. | N/A for this mechanism. | nih.gov |

Effects on STAT3 and HIF-1α Pathways

Bortezomib influences the activity of key transcription factors involved in tumor progression, including Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor-1α (HIF-1α).

STAT3 Pathway: In chondrosarcoma, STAT3 signaling is often abnormally activated. Bortezomib treatment has been shown to inhibit tumor growth, migration, and invasion by inactivating the STAT3 pathway. spandidos-publications.com This inactivation leads to the downregulation of downstream targets like cyclin D1 and various mesenchymal markers (e.g., N-cadherin, vimentin, MMP-9), while increasing the expression of the epithelial marker E-cadherin. spandidos-publications.com Knockdown of STAT3 using siRNA enhanced the cytotoxic effects of bortezomib, confirming that the inactivation of this pathway is a key component of its anti-neoplastic activity in this cancer type. spandidos-publications.com

HIF-1α Pathway: HIF-1α is a master regulator of the cellular response to hypoxia and is often overexpressed in tumors, promoting angiogenesis and metabolic adaptation. Bortezomib has been found to repress HIF-1α at multiple levels. In prostate cancer cells, bortezomib inhibits HIF-1α protein expression under both normal and low-oxygen (hypoxic) conditions. nih.gov This effect is achieved by suppressing two major signaling pathways required for HIF-1α expression and activity: the PI3K/AKT/mTOR pathway, which controls protein translation, and the p44/42 MAPK pathway, which influences its nuclear translocation. nih.gov By inhibiting these pathways, bortezomib not only reduces HIF-1α protein levels but also represses its transcriptional activity, leading to a decreased release of its target genes, such as vascular endothelial growth factor (VEGF). nih.govresearchgate.net This action is independent of the proteasome's role in HIF-1α degradation, indicating a distinct mechanism of action. researchgate.net

Table 3: Research Findings on Bortezomib's Effects on STAT3 and HIF-1α

| Pathway | Cancer Model | Effect of Bortezomib | Downstream Consequences | Reference(s) |

|---|---|---|---|---|

| STAT3 | Chondrosarcoma | Inactivation of STAT3 phosphorylation. | Decreased cyclin D1, N-cadherin, vimentin, MMP-9; increased E-cadherin; apoptosis. | spandidos-publications.com |

| HIF-1α | Prostate Cancer | Repression of protein expression and nuclear accumulation. | Inhibition of PI3K/AKT/mTOR and MAPK pathways; decreased VEGF release. | nih.govresearchgate.net |

| HIF-1α | General | Inhibition of transcriptional activity. | Repression of HIF-1 target genes (e.g., EPO). | mdpi.com |

Impact on the Preclinical Tumor Microenvironment

Bortezomib's anti-tumor activity extends beyond its direct effects on cancer cells to include significant modulation of the tumor microenvironment. It disrupts the supportive network that facilitates tumor growth, survival, and angiogenesis.

Inhibition of Angiogenesis Mechanisms

Bortezomib demonstrates potent anti-angiogenic properties through both direct and indirect mechanisms. It directly targets endothelial cells (ECs) and indirectly affects them by reducing the secretion of pro-angiogenic factors from tumor cells.

In preclinical multiple myeloma models, bortezomib inhibits the proliferation of both multiple myeloma-derived endothelial cells (MMECs) and human umbilical vein endothelial cells (HUVECs). nih.govaacrjournals.org It also impairs key functions of ECs necessary for the formation of new blood vessels, including their migration (chemotaxis), adhesion to fibronectin, and ability to form capillary-like structures. nih.govaacrjournals.orgnih.gov Research shows that bortezomib's anti-angiogenic effect is particularly pronounced against tumor-associated ECs, such as those activated by fibroblast growth factor (FGF) or cultured in hypoxia-mimicking conditions. mdpi.com

The indirect mechanism involves a significant, dose-dependent reduction in the transcription and secretion of a wide array of pro-angiogenic cytokines and growth factors by cancer cells and other cells in the tumor milieu. nih.gov These factors include Vascular Endothelial Growth Factor (VEGF), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Insulin-like Growth Factor-I (IGF-I), Angiopoietin-1 (Ang1), and Angiopoietin-2 (Ang2). nih.govaacrjournals.orgspandidos-publications.com By cutting off this signaling, bortezomib disrupts the paracrine loops that stimulate ECs and drive angiogenesis. nih.gov

Table 4: Research Findings on Bortezomib's Anti-Angiogenic Mechanisms

| Mechanism | Target Cells | Specific Effects | Inhibited Factors | Reference(s) |

|---|---|---|---|---|

| Direct | Endothelial Cells (MMECs, HUVECs) | Inhibition of proliferation, migration, adhesion, and capillary formation. | N/A | nih.govaacrjournals.orgnih.govmdpi.com |

| Indirect | Tumor Cells, Stromal Cells | Downregulation of gene transcription and inhibition of protein secretion. | VEGF, IL-6, IL-8, IGF-I, Ang1, Ang2, HGF, FGF-2 | oncotarget.comnih.govaacrjournals.orgspandidos-publications.com |

Modulation of Bone Marrow Stromal Cell Interactions

The bone marrow microenvironment provides a protective niche for hematological cancer cells, promoting their survival and conferring drug resistance through direct cell-to-cell contact and secreted factors. Bortezomib actively disrupts this protective interaction.

A key mechanism is the inhibition of cancer cell adhesion to bone marrow stromal cells (BMSCs). Bortezomib has been shown to down-regulate the expression of the adhesion molecule VLA-4 on multiple myeloma cells, which is critical for their binding to both fibronectin and BMSCs. oncotarget.com This disruption can reverse cell adhesion-mediated drug resistance (CAM-DR). oncotarget.com

Furthermore, bortezomib directly affects BMSCs, inhibiting their proliferation and survival in a concentration-dependent manner. nih.gov It also downregulates the expression of the chemokine CXCL12 in BMSCs. nih.gov Since CXCL12 and its receptor CXCR4 are crucial for homing and retaining cancer cells within the bone marrow niche, this reduction not only inhibits BMSC growth but also weakens the supportive contact between stromal and myeloma cells. nih.govmdpi.com Studies have also shown that bortezomib can modulate ephrin signaling pathways and decrease angiopoietin-1 levels, both of which are involved in the adhesion and retention of stem cells in the bone marrow microenvironment. aacrjournals.org By targeting both the cancer cells and their supportive stromal partners, bortezomib effectively dismantles the protective architecture of the tumor niche.

Table 5: Research Findings on Bortezomib's Modulation of Bone Marrow Stromal Interactions

| Target Molecule/Interaction | Effect of Bortezomib | Consequence | Reference(s) |

|---|---|---|---|

| VLA-4 Adhesion Molecule | Downregulation on myeloma cells. | Inhibition of adhesion to fibronectin and BMSCs; overcomes CAM-DR. | oncotarget.com |

| CXCL12 Chemokine | Downregulation in BMSCs. | Disrupts cancer cell homing and retention; inhibits BMSC growth. | nih.gov |

| Bone Marrow Stromal Cells (BMSCs) | Inhibition of proliferation and survival. | Reduces supportive cell population. | nih.gov |

| Angiopoietin-1 | Decreased plasma levels. | May promote stem cell egress from bone marrow. | aacrjournals.org |

| Ephrin Signaling Pathway | Modulated gene expression. | May promote detachment from stromal cells. | aacrjournals.org |

Preclinical Pharmacological Investigations of Bortezomib

In Vitro Cytotoxicity and Selectivity Studies

Assessment Across Diverse Cancer Cell Lines (e.g., hematological and solid tumor models)

Bortezomib (B1684674) has demonstrated potent cytotoxic activity against a wide array of cancer cell lines in laboratory settings. cancernetwork.comwpmucdn.comresearchgate.net Studies have shown its effectiveness in both hematological and solid tumor models. For instance, in a panel of 60 cancer cell lines from the US National Cancer Institute, bortezomib exhibited significant antitumor properties. nih.gov

In hematological malignancy cell lines, such as those for multiple myeloma and leukemia, bortezomib has shown particular potency. wpmucdn.comnih.gov Pre-B and T-cell acute lymphoblastic leukemia (ALL) cell lines were found to be highly sensitive, with an average IC50 (half maximal inhibitory concentration) of 10 nM. wpmucdn.com Similarly, primary leukemia cells displayed sensitivity with an average IC50 of 23 nM. wpmucdn.com In multiple myeloma cell lines, bortezomib also demonstrated significant cytotoxic effects. nih.gov

The compound's activity extends to various solid tumor cell lines, although the sensitivity can be more variable. nih.gov Research has indicated that bortezomib can induce apoptosis in cell lines derived from lung, breast, prostate, pancreatic, head and neck, and colon cancers, as well as melanoma. nih.gov

Comparative Analysis of Sensitivity in Neoplastic Models

Comparative studies have revealed differential sensitivity to bortezomib across various neoplastic models. Generally, hematological cancer cell lines have demonstrated greater sensitivity compared to those derived from solid tumors. nih.gov For example, myeloma and chronic myeloid leukemia were identified as among the most sensitive tumor types in an in vitro study using patient-derived tumor cells. nih.gov Conversely, colorectal and kidney cancer samples were found to be the least sensitive. nih.gov

This selectivity for neoplastic cells over normal cells is a crucial aspect of its preclinical profile. nih.gov The heightened sensitivity of cancer cells is attributed to several factors. Cancer cells, with their high proliferation rates, are more reliant on the proteasome for regulating the cell cycle and degrading misfolded proteins that accumulate due to rapid growth. nih.gov This increased dependence makes them more vulnerable to proteasome inhibition by bortezomib. nih.gov

| Cell Line Type | Average IC50 | Reference |

|---|---|---|

| Acute Lymphoblastic Leukemia (ALL) | 7.5 nM - 10 nM | wpmucdn.com |

| Acute Myeloid Leukemia (AML) | 19 nM - 30 nM | wpmucdn.com |

| Multiple Myeloma | 9 nM - 20 nM | wpmucdn.com |

In Vivo Efficacy Studies in Nonclinical Tumor Models

Xenograft Models of Malignancy

The antitumor activity of bortezomib has been extensively evaluated in various animal models, primarily using human tumor xenografts in immunocompromised mice. These studies have provided critical in vivo evidence of its efficacy across a spectrum of cancers. wpmucdn.comresearchgate.netaacrjournals.orgnih.gov

Xenograft models of multiple myeloma have consistently shown significant responses to bortezomib treatment. nih.gov In these models, bortezomib has been shown to inhibit tumor growth, reduce angiogenesis, and increase the survival of the animals. nih.gov Similarly, in models of adult T-cell leukemia, bortezomib demonstrated notable antitumor effects. nih.gov

The efficacy of bortezomib has also been established in a variety of solid tumor xenograft models, including those for lung, breast, prostate, pancreatic, head and neck, and colon cancer, as well as melanoma. nih.govaacrjournals.org For instance, in prostate cancer xenografts, bortezomib treatment led to a significant reduction in tumor growth. nih.gov In pancreatic cancer models, bortezomib not only inhibited tumor growth but also promoted apoptosis within the tumor cells. nih.gov

Evaluation of Tumor Growth Inhibition and Regression

Preclinical in vivo studies have consistently demonstrated that bortezomib can lead to both the inhibition of tumor growth and, in some cases, tumor regression. researchgate.netnih.gov The extent of this effect is often dependent on the tumor type and the dosing schedule.

In a multiple myeloma xenograft model, treatment with bortezomib resulted in significant inhibition of tumor progression. nih.gov Studies on prostate cancer xenografts showed a 50% to 60% inhibition in tumor growth. nih.gov In pancreatic cancer models, bortezomib treatment led to a 72% to 84% reduction in tumor growth. nih.gov Furthermore, in a model of malignant melanoma, the combination of bortezomib with another agent resulted in complete tumor remission that was sustained for over 200 days. nih.gov

It is important to note that not all solid tumor xenograft models have shown the same degree of sensitivity. For example, while the CWR22 prostate xenograft model responded to bortezomib with significant tumor growth inhibition, the H460 lung cancer xenograft model did not show a response. aacrjournals.orgaacrjournals.orgnih.gov This highlights the variability in response that can be observed in different tumor types.

| Xenograft Model | Tumor Growth Inhibition | Reference |

|---|---|---|

| Prostate Cancer | 50% - 60% | nih.gov |

| Pancreatic Cancer | 72% - 84% | nih.gov |

| CWR22 (Prostate) | Significant (T/C = 0.3) | aacrjournals.orgaacrjournals.org |

| H460 (Lung) | No significant activity (T/C = 1) | aacrjournals.orgaacrjournals.org |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Systems

The preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of bortezomib have been crucial in understanding its mechanism of action and guiding its clinical development.

Pharmacokinetic studies in animals have shown that bortezomib is rapidly cleared from the plasma. cancernetwork.com Following intravenous administration, it distributes quickly to tissues. cancernetwork.com

The primary pharmacodynamic effect of bortezomib is the inhibition of the 20S proteasome. aacrjournals.org Preclinical studies have established a clear relationship between bortezomib exposure, the degree and duration of proteasome inhibition, and antitumor efficacy. aacrjournals.orgnih.gov Efficacy is achieved when sufficient drug exposure leads to sustained proteasome inhibition over time. aacrjournals.orgnih.gov For example, in the responsive CWR22 prostate cancer xenograft model, bortezomib treatment resulted in at least 40% tumor proteasome inhibition that was sustained for a minimum of 8 hours. aacrjournals.org In contrast, in the resistant H460 lung cancer model, bortezomib did not achieve the necessary tumor concentrations to cause significant proteasome inhibition. aacrjournals.org

These preclinical PK/PD studies have been instrumental in demonstrating that the variability in antitumor response in some solid tumor models may be due to differences in drug penetration into the tumor tissue. aacrjournals.orgnih.gov The architecture of the tumor's vasculature, including vessel perfusion and permeability, can significantly impact the delivery of bortezomib to the tumor cells and, consequently, its efficacy. aacrjournals.orgnih.gov

Preclinical Absorption and Distribution Profiles

The pharmacokinetic profile of intravenously administered bortezomib in preclinical models is generally characterized by a two-compartment model, featuring a rapid initial distribution phase followed by a longer elimination phase. researchgate.net Studies in rats and monkeys have shown that bortezomib is rapidly cleared from the plasma. ashpublications.org Following intravenous administration, the compound distributes widely throughout the body, indicated by a large volume of distribution. researchgate.net

Despite its rapid clearance from the plasma compartment, bortezomib administration leads to a prolonged and dose-dependent inhibition of its target, the 20S proteasome, in various tissues. ashpublications.org In preclinical animal models, this pharmacodynamic effect is observed in blood and many tissues, with the notable exception of the brain. ashpublications.org

Table 1: Preclinical Pharmacokinetic Parameters of Bortezomib

| Species | Terminal Half-Life | Key Observation |

| Rats | 15 min | Rapidly cleared from plasma. ashpublications.org |

| Monkeys | 7.2 min | Rapidly cleared from plasma. ashpublications.org |

Proteasome Inhibition as a Pharmacodynamic Marker in Preclinical Models

Bortezomib functions as a potent, selective, and reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. nih.gov The boron atom in its structure binds to the catalytic sites of the proteasome, leading to the disruption of multiple cellular pathways that ultimately results in cancer cell apoptosis. nih.govnih.gov The measurement of proteasome inhibition in tissues and blood serves as a key pharmacodynamic marker in preclinical evaluations.

Preclinical studies have demonstrated a clear dose-dependent inhibition of 20S proteasome activity following bortezomib administration. mdpi.com In animal models, single doses have been shown to achieve greater than 90% inhibition of proteasome activity in blood and various tissues. ashpublications.org The recovery of proteasome function after exposure is dependent on the synthesis of new proteasome subunits. ashpublications.org

Reporter systems have been developed to dynamically image proteasome inhibition in vivo. For instance, a reporter based on the ornithine decarboxylase degradation domain fused to luciferase (ODDLuc) has been used as a sensitive and rapid biomarker. researchgate.net In xenograft tumor models, this system showed that proteasome activity returned to baseline levels by 24 hours after a single bortezomib injection, which aligns with the compound's pharmacokinetic profile. researchgate.net This dynamic relationship between drug concentration and target inhibition is crucial for understanding its biological effects.

Table 3: Preclinical Pharmacodynamic Observations of Bortezomib

| Model | Observation | Key Finding |

| Mice, Rats, Monkeys | >90% inhibition of proteasome activity in blood and tissues after a single tolerated dose. ashpublications.org | Potent and widespread target engagement. |

| HCT116 Tumor Xenograft Mice | ODDLuc reporter activity returned to baseline by 24 hours post-injection. researchgate.net | Proteasome inhibition is transient and correlates with pharmacokinetics. |

Molecular and Cellular Mechanisms of Bortezomib Resistance

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to bortezomib (B1684674) even before treatment initiation. A primary factor contributing to this is the basal level of proteasome activity within the cell. nih.gov Research has shown that high basal levels of chymotrypsin-like and caspase-like proteasome activities strongly correlate with intrinsic bortezomib resistance in various cancer cell lines, including non-small cell lung cancer (NSCLC). nih.govaacrjournals.org Cells with higher baseline proteasome function may require a greater concentration of the inhibitor to achieve a therapeutic effect, rendering standard doses less effective.

Another contributing factor can be the inherent genetic makeup of the tumor cells, which may include pre-existing variations in genes that regulate cell survival, apoptosis, or drug efflux pathways, allowing them to withstand the cellular stress induced by proteasome inhibition from the start.

Acquired Resistance Mechanisms

Acquired resistance develops in tumor cells after initial sensitivity to bortezomib, leading to disease relapse. nih.gov This form of resistance is often the result of selective pressure, where prolonged exposure to the drug allows for the survival and proliferation of cells that have developed specific molecular adaptations. nih.govacs.org These adaptations are diverse and can involve direct modification of the drug's target, the proteasome, or alterations in downstream cellular pathways that mitigate the toxic effects of proteasome inhibition. nih.govresearchgate.net Key mechanisms include mutations in the proteasome subunits, overexpression of these subunits, and changes in stress response and cell survival signaling. nih.govnih.govresearchgate.net

Specific Molecular Alterations Implicated in Resistance

Proteasome Subunit Mutations and Overexpression

The most direct mechanisms of bortezomib resistance involve changes to the proteasome itself. nih.gov Bortezomib primarily targets the chymotrypsin-like activity of the proteasome, which is mediated by the β5 subunit, encoded by the PSMB5 gene. nih.govnih.govresearchgate.net

Point mutations in the PSMB5 gene are a well-documented mechanism of acquired bortezomib resistance. nih.govscite.aisemanticscholar.orgnih.gov These mutations often occur in or near the bortezomib-binding pocket of the β5 subunit, altering its structure and reducing the drug's binding affinity. nih.govresearchgate.netashpublications.org Consequently, a higher concentration of bortezomib is needed to inhibit the proteasome, leading to clinical resistance. nih.gov

Several specific mutations have been identified in bortezomib-resistant cell lines derived from various cancers. For instance, an Alanine to Threonine substitution at position 49 (Ala49Thr) has been found in resistant human myelomonocytic THP1 cells and NSCLC cells. aacrjournals.orgnih.govashpublications.org Other mutations, such as a G322A point mutation, have been identified in lymphoblastic leukemia cells. nih.govscite.ai In silico modeling suggests that these mutations decrease the affinity of the β5 subunit for bortezomib, thereby diminishing the inhibitory effect on its chymotrypsin-like activity. nih.gov

| Mutation | Amino Acid Change | Cancer Cell Line Model | Reference |

| G322A | Ala49Thr | Jurkat (T-cell leukemia), THP1 (Myelomonocytic leukemia), NSCLC | nih.gov, scite.ai, nih.gov, aacrjournals.org |

| - | Met45Val | NSCLC | aacrjournals.org |

| - | Cys52Phe | NSCLC | aacrjournals.org |

Beyond mutations, another key resistance mechanism is the overexpression of proteasome subunits, particularly the β5 subunit. nih.govnih.govashpublications.org Increased expression of the PSMB5 gene leads to a higher concentration of the target protein, effectively diluting the effect of the inhibitor. nih.govresearchgate.net This "proteasome bounce-back response" can be a compensatory mechanism triggered by proteasomal inhibition. scite.ai

| Cell Line | Fold Increase in PSMB5 Expression | Other Upregulated Subunits | Reference |

| THP1/BTZ (Myelomonocytic leukemia) | Up to 60-fold | None reported | nih.gov, ashpublications.org |

| CEM-C7 (Acute lymphoblastic leukemia) | 12.5-fold | β2 (9-fold), β1 (7-fold) | ashpublications.org |

| 8226/BTZ7 (Multiple Myeloma) | Upregulation noted | - | ashpublications.org |

Alterations in Stress Response and Cell Survival Pathways

Proteasome inhibition by bortezomib disrupts protein homeostasis, leading to the accumulation of misfolded and unfolded proteins, which in turn induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). nih.govmdpi.comnih.govaacrjournals.org This cellular stress is a major driver of bortezomib-induced apoptosis. nih.gov Consequently, cancer cells can develop resistance by altering these stress response and survival pathways to better cope with ER stress. nih.govnih.govresearchgate.net

Resistant cells may upregulate pro-survival signaling pathways to counteract the pro-apoptotic effects of bortezomib. nih.gov This can include the activation of pathways such as the NF-κB pathway, which bortezomib normally inhibits, and the PI3K/Akt/mTOR pathway. patsnap.comnih.gov Furthermore, changes in the UPR itself are implicated in resistance. While sensitive cells activate UPR pathways that lead to apoptosis, resistant cells may modulate the UPR to promote survival, for instance, by increasing the expression of chaperone proteins that aid in protein folding. mdpi.comnih.gov

Autophagy, a cellular process of self-digestion, can also be activated as a survival mechanism in response to bortezomib-induced ER stress. aacrjournals.orgbiorxiv.org Upregulation of autophagy-related proteins like Beclin-1 has been linked to bortezomib resistance, and inhibiting this process can sometimes restore sensitivity to the drug. biorxiv.org

Endoplasmic Reticulum Stress Adaptation and Unfolded Protein Response Modulation

The inhibition of the proteasome by bortezomib disrupts cellular protein homeostasis, leading to an accumulation of misfolded and unfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. nih.govmp.pl This triggers a highly conserved signaling network called the Unfolded Protein Response (UPR), which initially aims to restore proteostasis but can also induce apoptosis if the stress is prolonged or severe. mp.plbiorxiv.org Adaptation and modulation of the UPR are critical mechanisms by which cancer cells develop resistance to bortezomib.

The UPR is mediated by three primary ER transmembrane sensors: inositol-requiring enzyme-1 (IRE1), double-stranded RNA-activated protein kinase (PKR)-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.govmp.plbiorxiv.org In an unstressed state, these sensors are kept inactive by the chaperone protein BiP (also known as GRP78). mp.plbiorxiv.org Upon accumulation of unfolded proteins, BiP dissociates, leading to the activation of these sensors and the initiation of downstream signaling cascades. mp.plbiorxiv.org

In bortezomib-resistant cells, the signaling through these pathways is often rewired to promote cell survival. For instance, some resistant cells exhibit a down-regulation of key UPR components. nih.gov Studies have shown that lower levels of the spliced form of X-box binding protein 1 (XBP1), a key transcription factor downstream of IRE1, correlate with poor response to bortezomib in multiple myeloma patients and cell lines. nih.govfrontiersin.org Similarly, the expression of ATF6 has been found to correlate with bortezomib sensitivity. nih.gov This suggests that a dampened UPR activation may prevent the induction of terminal UPR and subsequent apoptosis.

Conversely, in other contexts, the UPR can be harnessed by resistant cells to manage ER stress and promote survival. The PERK pathway, for example, leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load on the ER. nih.gov However, this also selectively promotes the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4), which can upregulate genes involved in amino acid metabolism, antioxidant responses, and autophagy, collectively contributing to cell survival. mdpi.com

| UPR Component | Function in UPR | Role in Bortezomib Resistance |

|---|---|---|

| IRE1 (Inositol-requiring enzyme-1) | ER stress sensor; activates XBP1 splicing. | Downstream signaling, including XBP1, can be modulated in resistant cells. nih.gov |

| PERK (PKR-like ER kinase) | ER stress sensor; phosphorylates eIF2α to reduce global translation and induce ATF4. | Can promote survival through ATF4-mediated stress response pathways. nih.govmdpi.com |

| ATF6 (Activating transcription factor 6) | ER stress sensor; translocates to the Golgi and is cleaved to become an active transcription factor. | Expression levels may correlate with bortezomib sensitivity. nih.gov |

| BiP/GRP78 | ER chaperone; master regulator of the UPR, keeping sensors inactive. | Its dissociation from UPR sensors initiates the response to bortezomib-induced ER stress. mp.plbiorxiv.orgfrontiersin.org |

| XBP1 (X-box binding protein 1) | Transcription factor activated by IRE1; regulates genes involved in ER expansion and protein folding. | Low levels of spliced XBP1 are associated with bortezomib resistance. nih.govfrontiersin.org |

| ATF4 (Activating transcription factor 4) | Transcription factor induced by the PERK pathway; regulates stress response genes. | Can induce pro-survival pathways, including autophagy. mdpi.com |

Role of Chaperone Proteins (e.g., HSP70, HSP90)

Molecular chaperones are a class of proteins that play a crucial role in maintaining protein homeostasis by assisting in the correct folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of terminally misfolded proteins for degradation. In the context of bortezomib treatment, which leads to the accumulation of ubiquitinated proteins, the upregulation of chaperone proteins, particularly heat shock proteins (HSPs), represents a key adaptive response contributing to drug resistance. nih.govbiorxiv.org

The 70-kilodalton heat shock proteins (HSP70) and 90-kilodalton heat shock proteins (HSP90) are two major families of chaperones implicated in bortezomib resistance. nih.govnih.govresearchgate.net Studies have shown that bortezomib treatment can markedly induce the expression of HSP70 in multiple myeloma cells. nih.govresearchgate.net This upregulation is a compensatory mechanism to cope with the increased load of misfolded proteins and ER stress. nih.gov HSP70 can bind to and stabilize these misfolded proteins, preventing their aggregation and promoting their refolding, thereby alleviating proteotoxic stress and inhibiting apoptosis. biorxiv.org

Similarly, HSP90, another critical chaperone, is often overexpressed in cancer cells and is involved in the stabilization and activation of a wide range of "client" proteins, many of which are oncoproteins and signaling molecules crucial for cancer cell growth and survival. biorxiv.org In response to bortezomib-induced stress, the expression of HSP90 can also be elevated. nih.gov By maintaining the function of these client proteins, HSP90 helps cancer cells to withstand the cytotoxic effects of bortezomib.

The inhibition of these chaperone proteins has emerged as a promising strategy to overcome bortezomib resistance. For instance, combining bortezomib with an HSP70 inhibitor has been shown to synergistically induce cytotoxicity in multiple myeloma cells. nih.gov Likewise, HSP90 inhibitors have demonstrated the ability to overcome bortezomib resistance in various cancer models. biorxiv.org This suggests that the chaperone system is a critical node in the bortezomib resistance network.

| Chaperone Protein | Function in Proteostasis | Role in Bortezomib Resistance |

|---|---|---|

| HSP70 (Heat Shock Protein 70) | Assists in protein folding, prevents protein aggregation, and facilitates protein degradation. | Upregulated in response to bortezomib to manage proteotoxic stress and inhibit apoptosis. nih.govnih.govresearchgate.net |

| HSP90 (Heat Shock Protein 90) | Stabilizes and activates a wide range of client proteins, including many oncoproteins. | Maintains the function of pro-survival signaling proteins, helping cells to evade bortezomib-induced apoptosis. biorxiv.org |

| BiP/GRP78 | An HSP70 family member located in the ER; a master regulator of the UPR. | Plays a central role in sensing ER stress induced by bortezomib. mp.plbiorxiv.orgfrontiersin.org |

| HSP27 | A small heat shock protein involved in protein folding and stabilization of the cytoskeleton. | Its expression can be induced by bortezomib and may contribute to resistance. nih.gov |

Upregulation of Anti-Apoptotic Pathways

A fundamental mechanism by which cancer cells evade the cytotoxic effects of therapies like bortezomib is through the upregulation of anti-apoptotic pathways. nih.gov Bortezomib induces apoptosis through various mechanisms, including the accumulation of pro-apoptotic proteins that are normally degraded by the proteasome. spandidos-publications.com Resistant cells, however, can counteract this by increasing the expression of anti-apoptotic proteins, thereby raising the threshold for apoptosis induction.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. frontiersin.org This family includes both pro-apoptotic members (e.g., Bax, Bak, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). nih.govfrontiersin.org The balance between these opposing factions determines the cell's fate. ashpublications.org In the context of bortezomib resistance, an increased expression of anti-apoptotic Bcl-2 family members is a common finding. nih.govspandidos-publications.com

Myeloid cell leukemia 1 (Mcl-1) is a particularly important anti-apoptotic protein in several cancers, and its overexpression is strongly associated with bortezomib resistance. spandidos-publications.comfrontiersin.org Mcl-1 is a short-lived protein that is itself a client of the proteasome, and its levels can be paradoxically stabilized in some contexts following proteasome inhibition. However, in resistant cells, Mcl-1 levels are often constitutively high, which sequesters pro-apoptotic proteins and prevents the initiation of apoptosis. frontiersin.org Similarly, the upregulation of Bcl-xL and Bcl-2 has also been implicated in bortezomib resistance. spandidos-publications.comashpublications.org

The upregulation of these anti-apoptotic proteins can be a consequence of various upstream signaling pathways that are activated in resistant cells. biorxiv.org These pathways can promote the transcription and translation of anti-apoptotic genes, leading to a cellular state that is primed for survival in the face of bortezomib-induced stress.

Multidrug Resistance Phenotypes

Efflux Transporter Activity (e.g., P-gp, BCRP)

One of the classic mechanisms of drug resistance in cancer is the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These transporters actively pump chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and limiting their efficacy. drugbank.com While bortezomib resistance is multifactorial, evidence suggests that the activity of certain ABC transporters can contribute to this phenomenon. nih.govdrugbank.com

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is one of the most well-characterized drug efflux pumps. nih.govresearchgate.net Studies have demonstrated that bortezomib is a substrate for P-gp. nih.govdrugbank.comnih.gov Consequently, cancer cells that overexpress P-gp can exhibit reduced sensitivity to bortezomib due to increased drug efflux. nih.gov The inhibition of P-gp has been shown to re-sensitize resistant cells to bortezomib, confirming the role of this transporter in mediating resistance. nih.govdrugbank.com

Another ABC transporter that has been implicated in bortezomib resistance, albeit to a lesser extent than P-gp, is the breast cancer resistance protein (BCRP), also known as ABCG2. nih.govuthsc.edu While some studies suggest that bortezomib is not a primary substrate for BCRP, others have found that BCRP may play a role in bortezomib efflux in certain cellular contexts. nih.govnih.gov The expression of these efflux pumps can be induced by various cellular stresses, including exposure to chemotherapeutic agents, and their activity represents a significant barrier to effective cancer treatment. uthsc.edu

Activation of Detoxification Systems (e.g., GSH/GST)

In addition to drug efflux, cancer cells can develop resistance to chemotherapy by enhancing their intracellular detoxification systems. researchgate.net The glutathione (B108866) (GSH) system is a major cellular antioxidant and detoxification pathway that plays a critical role in protecting cells from xenobiotics and oxidative stress. nih.govmdpi.com This system comprises reduced glutathione (GSH), a tripeptide that can directly neutralize reactive molecules, and a family of enzymes known as glutathione S-transferases (GSTs), which catalyze the conjugation of GSH to various electrophilic compounds, including many anticancer drugs. researchgate.netmdpi.com

Elevated levels of intracellular GSH and increased activity of GSTs have been associated with resistance to bortezomib. researchgate.netnih.gov GSH can directly interact with and inactivate bortezomib, and increasing intracellular GSH levels has been shown to abolish bortezomib-induced cytotoxicity. nih.gov The conjugation of bortezomib with GSH, a reaction that can be facilitated by GSTs, results in a more water-soluble and less toxic compound that can be more readily eliminated from the cell, potentially via MRP transporters. mdpi.comlatamjpharm.org

Studies have shown that bortezomib-resistant cells can have higher basal levels of GSH and increased expression of GST isoforms. researchgate.netnih.gov Furthermore, the inhibition of GSH synthesis or the activity of GSTs can re-sensitize resistant cells to bortezomib. nih.gov This highlights the importance of the GSH/GST detoxification system as a significant contributor to the bortezomib-resistant phenotype. Interestingly, some studies have observed a decrease in GST and glutathione peroxidase (GPx) activity in response to low doses of bortezomib, suggesting a complex interplay between the drug and this detoxification system. mdpi.com

Autophagy Induction as a Survival Mechanism

Autophagy is a catabolic process by which cells degrade and recycle their own components, including damaged organelles and protein aggregates, through the formation of double-membraned vesicles called autophagosomes, which fuse with lysosomes to form autolysosomes. nih.gov While autophagy can have a dual role in cancer, either promoting cell death or survival, in the context of bortezomib resistance, it predominantly functions as a pro-survival mechanism. mdpi.comresearchgate.net

By inhibiting the proteasome, bortezomib leads to the accumulation of ubiquitinated proteins and protein aggregates, which can be toxic to the cell. mdpi.com Autophagy is activated as a compensatory degradation pathway to clear these aggregates and alleviate proteotoxic stress. mdpi.comnih.gov This provides an alternative route for protein degradation, allowing cancer cells to survive the inhibition of the proteasome. nih.gov

Several signaling pathways can link bortezomib-induced ER stress to the induction of autophagy. For instance, the PERK-eIF2α-ATF4 axis of the UPR can upregulate the expression of autophagy-related genes. nih.govmdpi.com The accumulation of protein aggregates can also directly trigger autophagy through the recruitment of autophagy receptors such as p62/SQSTM1, which recognizes ubiquitinated proteins and targets them for degradation by autophagy. nih.gov

The critical role of autophagy in bortezomib resistance is underscored by the observation that the inhibition of autophagy can re-sensitize resistant cells to the drug. nih.govresearchgate.net The combination of bortezomib with autophagy inhibitors, such as hydroxychloroquine (B89500), has been shown to synergistically induce cell death in resistant cancer cells. nih.gov This indicates that the autophagic response is a key survival strategy employed by cancer cells to withstand the cytotoxic effects of bortezomib. There is a complex interplay between autophagy and apoptosis, with autophagy often acting to suppress the induction of apoptosis. mdpi.com However, under certain conditions, the cellular machinery of autophagy can be cleaved by caspases, leading to a switch from a pro-survival to a pro-death signal. oncotarget.com

Disruption of Microenvironmental Interactions (e.g., BMSC-mediated survival)

The bone marrow microenvironment is a critical contributor to bortezomib resistance in multiple myeloma (MM). tandfonline.com Bone Marrow Stromal Cells (BMSCs), a key component of this microenvironment, protect myeloma cells from bortezomib-induced apoptosis through a variety of mechanisms. tandfonline.comresearchgate.net This phenomenon, known as environment-mediated drug resistance (EMDR), is thought to contribute to both intrinsic and acquired resistance. ashpublications.orgashpublications.org The protective effects of BMSCs are mediated by both direct cell-to-cell contact and the secretion of soluble factors. ashpublications.orgnih.gov

Studies have demonstrated that co-culturing human myeloma cell lines (HMCLs) with BMSCs leads to a significantly lower percentage of bortezomib-induced apoptosis compared to myeloma cells cultured alone. ashpublications.org This protective effect is partially mediated by soluble factors, as shown in experiments using transwell systems, but direct cell adhesion also plays a significant role. ashpublications.org BMSCs derived from multiple myeloma patients (MM-BMSCs) are particularly effective at inducing bortezomib-resistant NF-κB activity in myeloma cells compared to BMSCs from normal marrow. nih.gov This induced NF-κB activity is mediated by soluble proteins secreted by the MM-BMSCs. nih.gov

Several specific factors and pathways have been implicated in BMSC-mediated bortezomib resistance:

Secreted Factors : The secretion of cytokines such as Interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) by MM-BMSCs significantly decreases the sensitivity of myeloma cells to bortezomib. tandfonline.com Interleukin-8 (IL-8) has also been identified as a factor secreted at significantly higher levels by MM-BMSCs, contributing to the induction of bortezomib-resistant NF-κB activity. nih.gov

Adhesion and Signaling : Adhesion of MM cells to BMSCs activates signaling pathways that promote survival and drug resistance. nih.gov For instance, the interaction can lead to the activation of the NF-κB pathway, which is known to confer resistance to drugs including bortezomib. nih.govnih.gov Mesenchymal stem cells can induce bortezomib resistance by increasing Bcl-2 expression and enhancing NF-κB activity through cell-cell contact. mdpi.com

MicroRNA Dysregulation : BMSCs can alter the expression of microRNAs (miRNAs) in myeloma cells to promote survival. For example, BMSCs protect myeloma cells from bortezomib-induced apoptosis by suppressing the expression of the tumor suppressor miRNA-15a. tandfonline.com In another study, BMSCs were found to downregulate miRNA-101-3p in myeloma cells. ashpublications.org

Oncogene Upregulation : The interaction with BMSCs can lead to the upregulation of key oncogenes in myeloma cells. The downregulation of miRNA-101-3p by BMSCs leads to the upregulation of its target, the anti-apoptotic protein survivin (BIRC5), contributing to bortezomib resistance. ashpublications.org Silencing survivin was shown to increase bortezomib-induced apoptosis, even in the presence of BMSCs. ashpublications.org Additionally, the oncoprotein MUC1 has been implicated in BMSC-mediated protection from cytotoxic damage. ashpublications.org

Table 1: Mechanisms of BMSC-Mediated Bortezomib Resistance

| Mechanism | Key Mediators | Effect on Myeloma Cells | Reference(s) |

|---|---|---|---|

| Secretion of Soluble Factors | IL-6, VEGF, IL-8 | Decreased sensitivity to bortezomib, activation of pro-survival pathways (e.g., NF-κB). | tandfonline.comnih.gov |

| Cell-to-Cell Adhesion | Adhesion molecules | Activation of NF-κB, increased Bcl-2 expression, enhanced survival. | ashpublications.orgnih.govmdpi.com |

| MicroRNA Modulation | Downregulation of miRNA-15a, miRNA-101-3p | Inhibition of apoptosis, increased survival. | tandfonline.comashpublications.org |

| Oncogene Upregulation | Survivin (BIRC5), MUC1 | Inhibition of apoptosis, protection from cytotoxic damage. | ashpublications.orgashpublications.org |

Modulation of Reactive Oxygen Species Generation

The modulation of intracellular reactive oxygen species (ROS) levels is another crucial mechanism in the development of resistance to bortezomib. nih.gov Bortezomib's cytotoxic effects are partly mediated by the induction of ER stress and the generation of ROS, which can trigger apoptosis. nih.govmdpi.comresearchgate.net Consequently, cancer cells can develop resistance by enhancing their antioxidant capacity to neutralize this oxidative stress. ashpublications.org

Bortezomib-resistant multiple myeloma cells often exhibit an amplified antioxidant response. ashpublications.org This can involve the upregulation of proteins like the TP53-induced glycolysis and apoptosis regulator (TIGAR), which shunts glucose into the pentose (B10789219) phosphate (B84403) pathway to increase the production of the antioxidant glutathione (GSH). mdpi.comashpublications.org This enhanced antioxidant capacity allows resistant cells to reduce the accumulation of toxic ROS, thereby attenuating bortezomib-induced cell death. ashpublications.org Studies have shown that bortezomib-resistant cell lines may exhibit lower baseline concentrations of hydrogen peroxide compared to their sensitive counterparts. nih.gov

Conversely, manipulating the redox balance by further increasing ROS levels can re-sensitize resistant cells to bortezomib. nih.govnih.gov This suggests that while myeloma cells adapt to high intracellular ROS levels, they remain sensitive to a further imbalance. nih.govnih.gov

Inhibition of Antioxidant Enzymes : Auranofin, an inhibitor of the antioxidant enzyme thioredoxin reductase (TXNRD1), has been shown to act synergistically with bortezomib. nih.govnih.gov The combined treatment leads to ROS overproduction and induces apoptosis and autophagy in myeloma cell lines, including those less sensitive to bortezomib. nih.govnih.gov This highlights that modulating the redox balance can be an effective strategy to overcome resistance. nih.govnih.gov

Targeting ROS-Regulating Oncoproteins : The MUC1-C oncoprotein is involved in regulating the antioxidant response in resistant cells. ashpublications.org Inhibition of MUC1-C with the inhibitor GO-203 blocks the bortezomib-induced upregulation of TIGAR and subsequent GSH accumulation. mdpi.comashpublications.org This leads to a synergistic increase in toxic ROS generation and circumvents bortezomib resistance. ashpublications.org

The relationship between ROS and bortezomib is complex, as inhibiting ROS generation can sometimes have antagonistic effects. For example, the NADPH oxidase inhibitor VAS3947, when combined with bortezomib, showed antagonistic or merely additive effects, in contrast to the synergistic effects seen with ROS-inducing agents. nih.govnih.gov This indicates that the strategy for overcoming resistance should focus on exacerbating oxidative stress rather than alleviating it. nih.gov

Table 2: Modulation of ROS in Bortezomib Resistance

| Modulating Factor/Strategy | Mechanism | Effect on Bortezomib Sensitivity | Reference(s) |

|---|---|---|---|

| Upregulation of TIGAR and GSH | Enhanced antioxidant capacity, neutralization of bortezomib-induced ROS. | Decreased sensitivity (Resistance). | mdpi.comashpublications.org |

| Auranofin (TXNRD1 inhibitor) | Inhibition of thioredoxin reductase, leading to ROS overproduction. | Increased sensitivity (Synergistic with bortezomib). | nih.govnih.gov |

| GO-203 (MUC1-C inhibitor) | Blocks TIGAR upregulation and GSH accumulation, increasing ROS. | Increased sensitivity (Synergistic with bortezomib). | mdpi.comashpublications.org |

| VAS3947 (NADPH oxidase inhibitor) | Inhibition of ROS production. | Antagonistic or additive effects with bortezomib. | nih.govnih.gov |

Table of Compounds

| Compound Name |

|---|

| Auranofin |

| Bortezomib |

| Glutathione |

| GO-203 |

| Hydrogen peroxide |

| Interleukin-6 |

| Interleukin-8 |

| VAS3947 |

Preclinical Strategies to Overcome Bortezomib Resistance

Rationale for Combination Therapies in Preclinical Models

The development of resistance to bortezomib (B1684674) often involves the activation of pro-survival signaling pathways that are not targeted by the drug alone. nih.govaacrjournals.org Preclinical models, including cancer cell lines and animal models, have demonstrated that combining bortezomib with other agents can lead to synergistic anti-tumor activity. nih.gov This approach is based on the principle of targeting multiple nodes within the complex network of cancer cell signaling, thereby reducing the likelihood of resistance emerging through a single pathway.

Preclinical evidence supports the combination of bortezomib with various classes of drugs. For instance, studies have shown enhanced cytotoxicity when bortezomib is combined with therapies targeting the NF-κB and MAPK pathways. nih.gov The rationale is that while bortezomib can inhibit NF-κB, cancer cells may compensate by upregulating other survival pathways like MAPK. nih.gov By simultaneously inhibiting these pathways, the combination therapy can induce a more potent and durable anti-cancer effect.

Furthermore, preclinical work has highlighted the potential of combining bortezomib with immunotherapies. nih.gov Bortezomib and its newer analogs can alter protein folding and induce endoplasmic reticulum stress, which in turn can enhance the antigenicity of tumor cells, making them more susceptible to immune-mediated killing. nih.gov

Combination with Other Proteasome Inhibitors (Preclinical Synergy)

To address bortezomib resistance, second-generation proteasome inhibitors with different chemical structures and mechanisms of action have been developed. oup.comnih.gov Preclinical studies have explored the synergistic potential of combining bortezomib with these newer agents or using them as a subsequent line of therapy in bortezomib-resistant models.

Second-generation proteasome inhibitors have been designed to overcome the limitations of bortezomib, including resistance and off-target effects. nih.gov

Carfilzomib (B1684676): This tetrapeptide epoxyketone-based inhibitor binds irreversibly to the proteasome, leading to more sustained inhibition compared to the reversible binding of bortezomib. oup.com Preclinical studies have shown that carfilzomib is effective in bortezomib-resistant cell lines and demonstrates greater antitumor activity in some preclinical models. nih.govmdpi.com

Ixazomib (B1672701): As the first orally bioavailable proteasome inhibitor, ixazomib offers a different pharmacokinetic profile. nih.govnih.gov Despite structural similarities to bortezomib, it has shown activity in bortezomib-resistant myeloma cells in preclinical settings. nih.gov However, some studies in leukemia cell lines have indicated that bortezomib-resistant cells can exhibit cross-resistance to ixazomib. mdpi.com

Marizomib (B1676077): This novel proteasome inhibitor has a distinct chemical structure and mechanism of action compared to bortezomib. nih.gov Preclinical research has demonstrated that marizomib can overcome bortezomib resistance. nih.gov

Delanzomib: Preclinical investigations have shown that delanzomib, another second-generation inhibitor, exhibits strong anti-tumor effects in various cancer cell lines, including those with resistance to other therapies. researchgate.net

The use of second-generation proteasome inhibitors has shown promise in reversing bortezomib resistance in preclinical models. Irreversible inhibitors like carfilzomib can be effective in bortezomib-resistant cells because they require the synthesis of new proteasome complexes to restore proteasome function. oup.com This provides a potential strategy for patients whose tumors have developed resistance to bortezomib.

However, the mechanisms of resistance are complex. In some preclinical models, resistance to bortezomib is due to mutations in the β5-subunit of the proteasome, which is the primary target of the drug. biorxiv.org In such cases, cross-resistance to other proteasome inhibitors that target the same subunit, like ixazomib, can occur. mdpi.com This highlights the importance of understanding the specific resistance mechanisms at play to select the most appropriate second-line therapy.

Combination with Novel Targeted Agents (Preclinical Studies)

Beyond proteasome inhibitors, preclinical research has identified synergistic combinations of bortezomib with other classes of targeted drugs.

Immunomodulatory drugs (IMiDs) have shown significant synergistic effects when combined with proteasome inhibitors in preclinical models. ashpublications.org

Preclinical studies have demonstrated that the combination of the proteasome inhibitor marizomib with the IMiD pomalidomide (B1683931) induces synergistic anti-myeloma activity. nih.govnih.gov This combination leads to increased apoptosis and reduced proliferation of myeloma cells. nih.gov The synergy is, in part, attributed to the downregulation of key survival proteins like MCL1 and IRF4. nih.gov

Similarly, preclinical research suggests that combining a BET inhibitor with the IMiD lenalidomide (B1683929) may overcome bortezomib resistance in mantle cell lymphoma. the-hospitalist.org Experiments in cell lines and animal models showed that this combination was more effective than either agent alone. the-hospitalist.org

The table below summarizes key preclinical findings on the synergistic effects of combining proteasome inhibitors with IMiDs.

| Proteasome Inhibitor | IMiD | Cancer Model | Key Preclinical Findings |

| Marizomib | Pomalidomide | Multiple Myeloma | Synergistic cytotoxicity, overcomes bortezomib resistance, inhibits tumor growth and prolongs survival in xenograft models. nih.gov |

| Bortezomib | Lenalidomide | Mantle Cell Lymphoma | Combination with a BET inhibitor overcomes bortezomib resistance in cell lines and mouse models. the-hospitalist.org |

Kinase inhibitors represent another important class of drugs that have shown preclinical synergy with bortezomib. The PI3K/AKT/mTOR pathway is a critical survival pathway in many cancers, and its inhibition can sensitize cells to the effects of proteasome inhibition.

Preclinical experiments have also indicated a synergistic action between bortezomib and the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). researchgate.net In vitro studies have demonstrated synergy between ibrutinib and bortezomib in multiple myeloma cells. nih.gov

The following table outlines some of the preclinical findings for combinations of bortezomib with kinase inhibitors.

| Kinase Inhibitor Class | Specific Inhibitor | Cancer Model | Key Preclinical Findings |